molecular formula C10H18FNO3 B1401237 1-(Boc-amino)-3-fluorocyclobutane-1-methanol CAS No. 1232365-48-8

1-(Boc-amino)-3-fluorocyclobutane-1-methanol

Cat. No.: B1401237
CAS No.: 1232365-48-8
M. Wt: 219.25 g/mol
InChI Key: MLIXJRTXFCDVNT-UHFFFAOYSA-N
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Description

1-(Boc-amino)-3-fluorocyclobutane-1-methanol is a compound that features a tert-butoxycarbonyl (Boc) protected amino group, a fluorine atom, and a cyclobutane ring The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Mechanism of Action

Target of Action

The primary target of 1-(Boc-amino)-3-fluorocyclobutane-1-methanol is the amine group . The Boc group, or tert-butyl carbamates, is a protective group used in organic synthesis . It is used to protect amine groups during chemical reactions, preventing them from unwanted reactions .

Mode of Action

The compound interacts with its targets through a process known as Boc protection . This involves the reaction of the amine group with a base and the anhydride Boc2O under either aqueous or anhydrous conditions . The Boc group is stable towards most nucleophiles and bases . This allows for an orthogonal protection strategy using a base-labile protection group .

Biochemical Pathways

The Boc protection process affects the biochemical pathways involving the amine group. The Boc group prevents the amine from participating in other reactions, allowing for selective reactions to occur . This can influence a wide range of biochemical pathways, particularly in the synthesis of complex organic molecules .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by the properties of the Boc group. The Boc group is stable under a wide range of conditions, which can influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound . .

Result of Action

The result of the Boc protection process is the formation of a Boc-protected amine . This compound is stable under a wide range of conditions and can participate in further reactions without the amine group being affected . The Boc group can be removed under acidic conditions, allowing the amine group to participate in subsequent reactions .

Action Environment

The action of this compound is influenced by the environmental conditions. The Boc protection process can be conducted under either aqueous or anhydrous conditions . The stability of the Boc group allows it to withstand a wide range of environmental conditions, making it a versatile protective group in organic synthesis .

Preparation Methods

The synthesis of 1-(Boc-amino)-3-fluorocyclobutane-1-methanol typically involves the protection of the amino group with a Boc group, followed by the introduction of the fluorine atom and the cyclobutane ring. The general synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

1-(Boc-amino)-3-fluorocyclobutane-1-methanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(Boc-amino)-3-fluorocyclobutane-1-methanol can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl N-[3-fluoro-1-(hydroxymethyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-9(2,3)15-8(14)12-10(6-13)4-7(11)5-10/h7,13H,4-6H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIXJRTXFCDVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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